molecular formula C12H14N4OS B12161623 N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B12161623
M. Wt: 262.33 g/mol
InChI Key: PQPGZHPGLJREOM-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes. This inhibition can result in the death of bacterial or cancer cells, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
  • N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C12H14N4OS/c1-2-3-4-10-15-16-12(18-10)14-11(17)9-5-7-13-8-6-9/h5-8H,2-4H2,1H3,(H,14,16,17)

InChI Key

PQPGZHPGLJREOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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